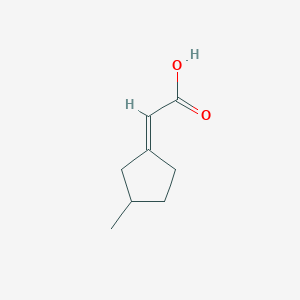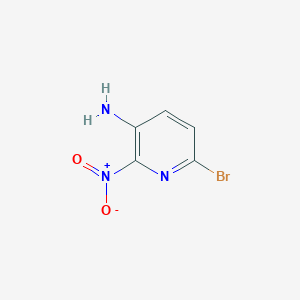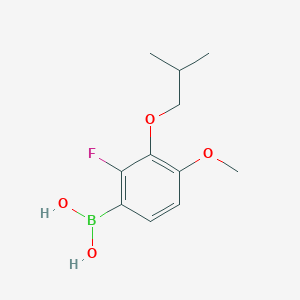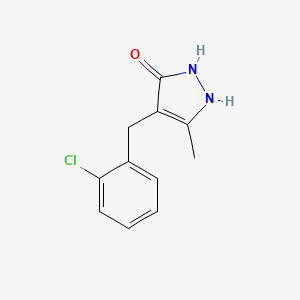![molecular formula C13H16Br2N2S B1455688 Dihidrobromuro de 2-(p-tolil)-4,5,6,7-tetrahidrotiazolo[5,4-c]piridina CAS No. 1332530-44-5](/img/structure/B1455688.png)
Dihidrobromuro de 2-(p-tolil)-4,5,6,7-tetrahidrotiazolo[5,4-c]piridina
Descripción general
Descripción
2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide is a useful research compound. Its molecular formula is C13H16Br2N2S and its molecular weight is 392.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Farmacéutica
Este compuesto tiene aplicaciones potenciales en la investigación farmacéutica debido a su singularidad estructural. Puede servir como precursor para sintetizar diversas moléculas bioactivas. Su componente bromuro podría ser útil en el desarrollo de nuevos fármacos bromados, que a menudo se utilizan por sus propiedades antibacterianas .
Ciencia de Materiales
En la ciencia de materiales, la estructura robusta del compuesto podría utilizarse en la creación de nuevos polímeros o como ligando para marcos metal-orgánicos (MOFs). Estas aplicaciones podrían conducir a avances en la creación de materiales más duraderos o en el campo de la catálisis .
Química Analítica
El compuesto podría utilizarse como estándar o reactivo en química analítica para identificar o cuantificar sustancias dentro de una mezcla. Sus propiedades espectrales únicas podrían hacerlo adecuado para su uso en espectroscopia o cromatografía .
Estudios Biológicos
Los investigadores podrían explorar la actividad biológica de este compuesto, particularmente su interacción con enzimas o receptores. Podría ser un candidato para estudiar la inhibición enzimática o la unión a receptores, lo cual es crucial para comprender los mecanismos de las enfermedades y el descubrimiento de fármacos .
Química Agrícola
En química agrícola, los derivados de este compuesto podrían investigarse por su potencial como pesticidas o herbicidas. Los análogos estructurales podrían exhibir propiedades que afectan plagas o malezas específicas sin dañar los cultivos .
Ciencia Ambiental
Este compuesto podría estudiarse por su impacto ambiental, particularmente su biodegradabilidad y toxicidad. Comprender estos aspectos es esencial para evaluar los riesgos ambientales asociados con el uso de tales productos químicos .
Síntesis Química
Podría servir como intermedio en la síntesis de moléculas orgánicas complejas. Sus sitios reactivos podrían permitir diversas transformaciones químicas, lo que lleva a la creación de diversos compuestos con aplicaciones potenciales en diferentes campos .
Nanotecnología
Finalmente, en nanotecnología, el compuesto podría utilizarse para diseñar y sintetizar nanopartículas con propiedades específicas. Estas nanopartículas podrían tener aplicaciones en la administración de fármacos, la obtención de imágenes o como sensores .
Mecanismo De Acción
Target of Action
Similar compounds, such as thiazolo[4,5-b]pyridines, have been reported to interact with a wide range of receptor targets .
Mode of Action
It’s worth noting that thiazolo[4,5-b]pyridines, which share a similar structure, have been reported to exhibit a broad spectrum of pharmacological activities .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Propiedades
IUPAC Name |
2-(4-methylphenyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S.2BrH/c1-9-2-4-10(5-3-9)13-15-11-6-7-14-8-12(11)16-13;;/h2-5,14H,6-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSMGMRCEABBFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(S2)CNCC3.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Br2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B1455608.png)
![3-Azabicyclo[3.2.1]octan-8-ylmethanol](/img/structure/B1455610.png)






![3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride](/img/structure/B1455621.png)


![2,7-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B1455626.png)
![methyl 2-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}acetate dihydrochloride](/img/structure/B1455627.png)
